Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperazine ring substituted with a carboxylate group and a cyclohexene ring with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the prop-1-en-2-yl group: This step may involve an alkylation reaction using a suitable alkylating agent.
Formation of the piperazine ring: This can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the cyclohexene ring may influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Ethyl 4-[(4-methylcyclohexen-1-yl)methyl]piperazine-1-carboxylate: Similar structure but lacks the prop-1-en-2-yl group.
Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness: Ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate is unique due to the presence of both the piperazine ring and the prop-1-en-2-yl group on the cyclohexene ring. This combination of structural features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-4-21-17(20)19-11-9-18(10-12-19)13-15-5-7-16(8-6-15)14(2)3/h5,16H,2,4,6-13H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMMUFITYWJCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CCC(CC2)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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